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Introduction
Dihydrolactocerebrosides are a subclass of glycosphingolipids (GSLs) characterized by a

ceramide lipid anchor with a saturated (dihydro)sphingosine backbone, N-acylated with a fatty

acid, and a lactose disaccharide headgroup. Unlike their unsaturated counterparts,

lactosylceramides, the absence of the C4-C5 double bond in the sphingoid base alters the

molecule's conformational properties and may influence its biological activity. This guide

provides a comprehensive overview of the discovery, synthesis, and presumed biological

significance of these molecules, with a specific focus on N-palmitoyl dihydrolactocerebroside.

While lactosylceramides are well-documented as crucial intermediates in the biosynthesis of

more complex GSLs and as modulators of cell signaling, the specific roles of

dihydrolactocerebrosides are less well-defined.[1] They are presumed to be synthesized from

dihydroceramides, which were once considered inactive precursors but are now recognized as

bioactive lipids involved in processes such as autophagy and cell cycle regulation.[1][2] This

guide will synthesize the available information to provide a detailed technical resource for

researchers interested in this specific class of sphingolipids.
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The specific discovery of N-palmitoyl dihydrolactocerebroside in a biological context is not well-

documented in primary literature. Its existence is confirmed through its commercial availability

and assigned CAS numbers (151214-05-0 and 77715-46-9). It is structurally a member of the

lactosylceramide family, which were initially termed 'cytolipin H'.[3] The core structure consists

of three components:

Dihydrosphingosine (Sphinganine): An 18-carbon amino alcohol that lacks the characteristic

trans double bond of sphingosine.

N-acyl Chain: A fatty acid, in this case, palmitic acid (a 16-carbon saturated fatty acid),

attached via an amide linkage.

Lactose: A disaccharide composed of galactose and glucose (Gal(β1→4)Glc), attached via a

β-glycosidic linkage to the primary hydroxyl group of the dihydroceramide.

The biosynthesis of lactosylceramides occurs in the Golgi apparatus, where lactosylceramide

synthase (a β-1,4-galactosyltransferase) transfers a galactose moiety from UDP-galactose to

glucosylceramide.[4][5] It is presumed that dihydrolactocerebrosides are synthesized via a

parallel pathway, utilizing dihydroglucosylceramide as the acceptor substrate.

Chemical Synthesis of N-Palmitoyl
Dihydrolactocerebroside
A direct, published total synthesis of N-palmitoyl dihydrolactocerebroside is not readily

available. However, a robust synthetic route can be adapted from the multi-step synthesis of

azide-labeled β-lactosylceramide analogs.[6] The following protocol outlines a plausible

pathway.

Experimental Protocol (Adapted)
This protocol is adapted from a 16-step synthesis of azide-labeled lactosylceramide analogs

and tailored for the synthesis of the title compound.[6] The overall strategy involves the

synthesis of a protected lactosyl donor and a dihydroceramide acceptor, followed by their

glycosylation, and final deprotection and acylation steps.

Materials: Lactose, acetic anhydride, sodium methoxide, p-toluenethiol, N-bromosuccinimide

(NBS), various protecting group reagents (e.g., benzyl bromide, TBDMS-Cl), a suitable
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dihydrosphingosine precursor, palmitic acid, and coupling reagents (e.g., EDC, HOBt).

Step 1: Preparation of a Protected Lactosyl Donor

Peracetylate commercially available lactose using acetic anhydride and a suitable catalyst.

Introduce a thio-leaving group at the anomeric position by reacting the peracetylated lactose

with p-toluenethiol and a Lewis acid catalyst.

Selectively deprotect the 4' and 6' hydroxyl groups of the galactose residue.

Introduce orthogonal protecting groups on the remaining hydroxyls to control reactivity in

subsequent steps. This results in a suitably protected lactosyl thioglycoside donor.

Step 2: Preparation of the Dihydroceramide Acceptor

Synthesize or procure a protected dihydrosphingosine (sphinganine) derivative where the

primary hydroxyl group is available for glycosylation and the amino group is protected (e.g.,

as an azide or with a Boc group).

Step 3: Glycosylation

Activate the lactosyl thioglycoside donor from Step 1 using a thiophilic promoter such as N-

iodosuccinimide (NIS) in the presence of triflic acid (TfOH).

React the activated donor with the dihydroceramide acceptor from Step 2. The reaction is

typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures (e.g.,

-20 °C to 0 °C) to ensure stereoselectivity, yielding the protected dihydrolactocerebroside.

Step 4: Deprotection and N-acylation

Remove the protecting group from the amino function of the sphingoid backbone (e.g.,

reduction of the azide to an amine or cleavage of the Boc group with an acid).

Couple the resulting free amine with palmitic acid using standard peptide coupling reagents

like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-

Hydroxybenzotriazole (HOBt) to form the N-palmitoyl chain.
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Perform a global deprotection of the remaining sugar hydroxyl protecting groups (e.g.,

hydrogenolysis for benzyl groups, TBAF for silyl ethers) to yield the final product, N-palmitoyl

dihydrolactocerebroside.

Purification: Purification at each step is critical and typically involves silica gel column

chromatography.
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Caption: Adapted synthetic workflow for N-palmitoyl dihydrolactocerebroside.

Quantitative Data
The following tables summarize key quantitative data for N-palmitoyl dihydrolactocerebroside

and data adapted from the synthesis of related analogs.[6]

Table 1: Physicochemical Properties
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Property Value

Molecular Formula C₄₆H₈₉NO₁₃

Molecular Weight 864.2 g/mol

CAS Numbers 151214-05-0, 77715-46-9

Table 2: Representative Yields from Analog Synthesis[6]

Reaction Step Product Yield (%)

Glycosylation
Protected β-Lactosylceramide

Analog
~90%

N-acylation
Protected N-acyl-β-

Lactosylceramide Analog
63-65% (over 2 steps)

Final Deprotection
Azide-labeled β-

Lactosylceramide Analog
70-75%

Table 3: Representative Spectroscopic Data for a Protected Lactosyl Intermediate[6]

Data Type Description

¹³C NMR (101 MHz, CDCl₃)

δ 170.7, 170.4, 170.1, 169.8, 169.2, 169.1,

132.3, 130.2, 129.8, 128.2, 100.6, 90.3, 77.4,

76.3, 71.6, 71.0, 69.3, 69.1, 68.3, 66.8, 66.0,

62.0, 21.8, 21.1, 21.0, 20.9, 20.8, 20.7, 20.6.

HR-ESI-MS m/z
[M-H₂O + H]⁺ Calcd for C₃₁H₃₉O₁₈S: 731.1857;

Found: 731.1833.

Biological Activity and Signaling Pathways
While specific signaling pathways for dihydrolactocerebrosides have not been elucidated, their

biological activities can be inferred from the known roles of lactosylceramides and

dihydroceramides.
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Lactosylceramide is a bioactive lipid that functions as a second messenger in various signaling

cascades, particularly those related to inflammation and oxidative stress.[4] It is known to

activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and

cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid to initiate the synthesis of

pro-inflammatory eicosanoids.[4][7]

Dihydroceramides, the precursors to dihydrolactocerebrosides, are involved in inducing

autophagy and cell cycle arrest.[1] The absence of the C4-C5 double bond in

dihydrolactocerebroside likely alters its interaction with membrane components and signaling

proteins compared to lactosylceramide, potentially leading to a modulation of these

downstream effects. It is plausible that dihydrolactocerebroside participates in similar pathways

but with different kinetics or outcomes.

Presumed Signaling Pathway
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Caption: Presumed signaling pathway for dihydrolactocerebroside.
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Conclusion
Dihydrolactocerebrosides represent an understudied class of glycosphingolipids. While their

existence is confirmed, detailed knowledge of their specific discovery, synthesis, and biological

function remains limited. This guide provides a framework for their study by adapting existing

synthetic protocols for related compounds and inferring their biological roles from their

structural components. The provided methodologies and diagrams offer a starting point for

researchers to synthesize and investigate these molecules, which may hold unique therapeutic

potential distinct from their well-studied unsaturated analogs. Further research is necessary to

fully elucidate the specific pathways and cellular functions regulated by

dihydrolactocerebrosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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